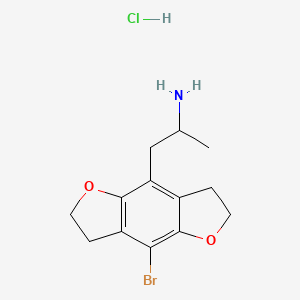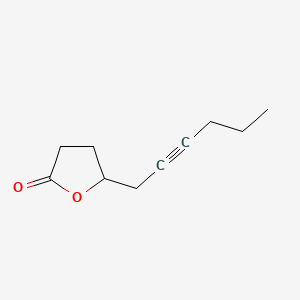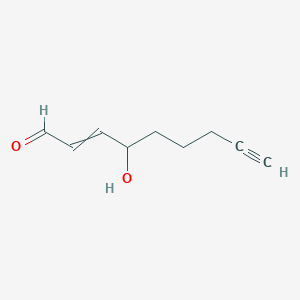
3C-B-fly (hydrochloride)
描述
3C-B-蝇(盐酸盐)是一种合成化合物,属于苯乙胺类化学物质。它是 2C-B-蝇的 α-甲基化类似物,也是 4-溴-2,5-二甲氧基苯丙胺的二氢呋喃类似物。 这种化合物以其潜在的精神活性作用而闻名,主要用于法医和研究领域 .
作用机制
3C-B-蝇(盐酸盐)的精确作用机制尚未完全了解。据推测它与大脑中的血清素受体(特别是 5-HT2A 和 5-HT2C 受体)相互作用。 这种相互作用可能导致感知和情绪的改变,类似于其他致幻性苯乙胺类物质.
生化分析
Biochemical Properties
3C-B-fly (hydrochloride) interacts with various biomolecules, particularly targeting serotonin receptors. It is a potent agonist of the 5-HT2A and 5-HT2C receptors . These receptors are G protein-coupled receptors that play a crucial role in neurotransmission. The interaction of 3C-B-fly (hydrochloride) with these receptors leads to the activation of intracellular signaling pathways, influencing various physiological responses .
Cellular Effects
3C-B-fly (hydrochloride) affects different types of cells by modulating cell signaling pathways. It influences the function of neurons by altering neurotransmitter release and receptor activity. This compound can impact gene expression and cellular metabolism, leading to changes in cell function . The effects on cell signaling pathways can result in altered neuronal activity, which may contribute to its hallucinogenic properties .
Molecular Mechanism
The molecular mechanism of 3C-B-fly (hydrochloride) involves its binding to serotonin receptors, particularly 5-HT2A and 5-HT2C . Upon binding, it activates these receptors, leading to the initiation of intracellular signaling cascades. This activation can result in changes in gene expression, enzyme activity, and neurotransmitter release. The compound’s ability to modulate these molecular processes underlies its effects on cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3C-B-fly (hydrochloride) can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3C-B-fly (hydrochloride) can maintain its activity over extended periods, but its effects may diminish as the compound degrades . Long-term exposure to 3C-B-fly (hydrochloride) can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3C-B-fly (hydrochloride) in animal models are dose-dependent. At lower doses, the compound may produce mild behavioral changes, while higher doses can lead to more pronounced effects, including hallucinations and altered perception . Toxic or adverse effects may occur at high doses, highlighting the importance of careful dosage control in research settings .
Metabolic Pathways
3C-B-fly (hydrochloride) is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding the metabolic pathways of 3C-B-fly (hydrochloride) is crucial for elucidating its pharmacokinetics and potential effects on the body .
Transport and Distribution
Within cells and tissues, 3C-B-fly (hydrochloride) is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The transport and distribution of 3C-B-fly (hydrochloride) are important factors in determining its pharmacological effects .
Subcellular Localization
The subcellular localization of 3C-B-fly (hydrochloride) is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within various cellular compartments. Understanding the subcellular localization of 3C-B-fly (hydrochloride) is essential for elucidating its mechanism of action .
准备方法
3C-B-蝇(盐酸盐)的合成涉及几个步骤:
起始原料: 合成从合适的苯乙胺衍生物开始。
溴化: 苯乙胺衍生物进行溴化,在所需位置引入溴原子。
环化: 然后将溴化的中间体进行环化,形成二氢呋喃环系。
甲基化: 将所得化合物进行甲基化,引入 α-甲基。
盐酸盐形成: 最后,通过与盐酸反应将化合物转化为其盐酸盐形式.
化学反应分析
3C-B-蝇(盐酸盐)会发生各种化学反应:
氧化: 该化合物可以用常见的氧化剂(如高锰酸钾或三氧化铬)氧化。
还原: 还原反应可以用还原剂(如氢化铝锂或硼氢化钠)进行。
取代: 该化合物中的溴原子可以使用亲核取代反应被其他官能团取代。
这些反应中常用的试剂和条件包括二氯甲烷、甲醇和乙醇等有机溶剂,以及钯碳等催化剂。
科学研究应用
3C-B-蝇(盐酸盐)具有多种科学研究应用:
化学: 它用作分析化学中用于鉴定和量化类似化合物的参考标准。
生物学: 该化合物因其与血清素受体(特别是 5-HT2A 和 5-HT2C 受体)的潜在相互作用而被研究。
医药: 正在进行研究以了解其潜在的治疗作用和毒理学特性。
工业: 它用于开发新型精神活性物质和法医毒理学.
相似化合物的比较
3C-B-蝇(盐酸盐)因其二氢呋喃环系和 α-甲基而独一无二。类似的化合物包括:
2C-B-蝇: 一种非甲基化类似物,具有类似的精神活性作用。
4-溴-2,5-二甲氧基苯丙胺: 5-HT2A 和 5-HT2C 受体的强效激动剂。
溴-DragonFLY: 另一种具有类似结构但药理特性不同的苯乙胺衍生物.
这些化合物具有结构相似性,但在具体化学性质和作用方面有所不同。
属性
IUPAC Name |
1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h7H,2-6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXVNBHFUWKZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2CCOC2=C(C3=C1OCC3)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342708 | |
| Record name | 8-Bromo-2,3,6,7-tetrahydro-alpha-methyl-benzo(1,2-b:4,5-b')difuran-4-ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178557-19-2 | |
| Record name | 3c-b-Fly hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178557192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromo-2,3,6,7-tetrahydro-alpha-methyl-benzo(1,2-b:4,5-b')difuran-4-ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3C-B-FLY HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L3JD6TCZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)







![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)


